
2-Nitro-5-(pyrrolidin-1-yl)pyridine
Overview
Description
“2-Nitro-5-(pyrrolidin-1-yl)pyridine” is a synthetic intermediate containing a nitrogen-containing heterocycle . It is a compound that is part of the pyrrolidine class of compounds, which are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The compound can be obtained through nucleophilic substitution reaction and Suzuki reaction . Pyrrolidine compounds can be synthesized through ring construction from different cyclic or acyclic precursors .Molecular Structure Analysis
The molecular formula of “this compound” is C9H11N3O2 . The InChI key is URFBPCUSVFCNSQ-UHFFFAOYSA-N . The Canonical SMILES string is C1CCN(C1)C2=NC=C(C=C2)N+[O-] .Scientific Research Applications
Synthesis and Characterization
- Pyrrolidines Synthesis : Pyrrolidines, including derivatives of 2-Nitro-5-(pyrrolidin-1-yl)pyridine, have been synthesized through [3+2] cycloaddition, demonstrating their potential in producing compounds with biological effects and industrial applications like dyes or agrochemical substances (Żmigrodzka et al., 2022).
- Molecular Structure Studies : Investigations into the molecular structure and electronic spectra of similar pyrrolidine derivatives have been conducted, offering insights into their chemical behavior and potential applications (Akbari & Bakhte-ei, 2013).
Catalysis and Chemical Reactions
- Asymmetric Organocatalysis : 5-Pyrrolidin-2-yltetrazole, a similar compound, has been used as an efficient organocatalyst for asymmetric conjugate addition of nitroalkanes to enones, suggesting the potential of related pyrrolidine compounds in catalysis (Mitchell et al., 2006).
- Addition Reactions : Studies on the reactions of similar pyrrolidine derivatives with amines and thiols reveal the compound's versatility in chemical synthesis (Čikotienė et al., 2007).
Materials Science and Engineering
- Photocaged Complexes : In materials science, derivatives of pyrrolidine have been used in the design of photocaged complexes for metal ions, demonstrating their utility in developing responsive materials (Gwizdala et al., 2012).
Organic Chemistry and Synthesis
- Novel Compound Synthesis : The synthesis of new compounds, such as 1-(1,3-dialkyl-2-oxo-2,3-dihydro-1H-imidazo-[4,5-b]pyridin-5-yl)-5-oxopyrrolidine-3-carboxylic acids, using pyrrolidine derivatives highlights the role of such compounds in novel organic syntheses (Smolyar et al., 2007).
Future Directions
Pyrrolidine compounds, including “2-Nitro-5-(pyrrolidin-1-yl)pyridine”, have potential in drug discovery due to their versatility and the possibility to efficiently explore the pharmacophore space . Future research could focus on the design of new pyrrolidine compounds with different biological profiles .
properties
IUPAC Name |
2-nitro-5-pyrrolidin-1-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c13-12(14)9-4-3-8(7-10-9)11-5-1-2-6-11/h3-4,7H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAWFVJPOHVJQDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CN=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

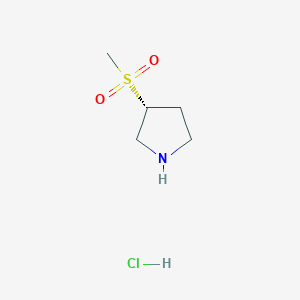
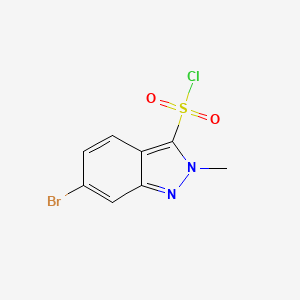

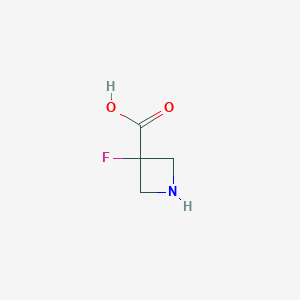
![6-Oxo-3-azabicyclo[3.2.0]heptane-4-carboxylic acid](/img/structure/B1404975.png)
![Ethyl 8-bromoimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B1404976.png)
![7-Boc-1-oxa-7-azaspiro[4.5]decane-3-ol](/img/structure/B1404977.png)
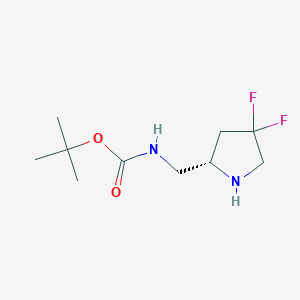
![Methyl 4-chlorothieno[3,2-D]pyrimidine-6-carboxylate](/img/structure/B1404984.png)
![2,4-dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1404985.png)
![2-Boc-2-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B1404986.png)
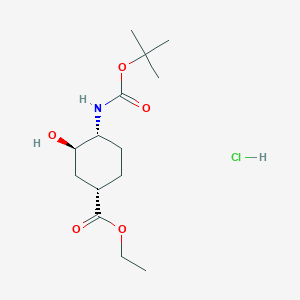
![5-Bromo-pyrrolo[2,1-F][1,2,4]triazine](/img/structure/B1404988.png)
![methyl (1R,2S,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride](/img/structure/B1404989.png)